O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride

Catalog No.
S1823646
CAS No.
187848-66-4
M.F
NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene  ...

CAS Number

187848-66-4

Product Name

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride

Molecular Formula

NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl

Molecular Weight

0

O-(2-Aminoethyl)-O'-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride (CAS 187848-66-4) is a highly specified heterobifunctional polyethylene glycol (PEG) linker, featuring a primary amine protected as a hydrochloride salt and a terminal carboxylic acid, separated by a ~3,000 Da PEG spacer [1]. In procurement and material selection, it serves as a critical crosslinker for bioconjugation, nanoparticle surface modification, and antibody-drug conjugate (ADC) synthesis. The 3,000 Da molecular weight provides a calculated hydrodynamic radius for steric stabilization without the severe steric hindrance seen in larger PEGs [2]. Furthermore, the hydrochloride salt form ensures long-term shelf stability by preventing premature self-condensation, making it a highly reproducible precursor for scaled-up pharmaceutical and industrial manufacturing workflows [3].

Procurement Fit

Architecture Heterobifunctional NH2-PEG-COOH for sequential, orientation-controlled conjugation
Spacer length 3,000 Da PEG provides mid-range steric shielding distinct from 2k or 5k
Stability Hydrochloride salt form supports long-term storage with reduced amine oxidation risk

Substituting this specific heterobifunctional PEG with cheaper homobifunctional alternatives (e.g., NH2-PEG-NH2) invariably leads to uncontrolled cross-linking and massive nanoparticle aggregation, destroying formulation yields [1]. Similarly, procuring the free base form of NH2-PEG-COOH instead of the hydrochloride salt introduces severe batch-to-batch variability; the unprotected free base undergoes spontaneous intra- and intermolecular amidation during storage, drastically reducing the active amine titer [2]. Finally, substituting with lower (e.g., 1,000 Da) or higher (e.g., 5,000 Da) molecular weight analogs directly impacts the delicate balance between in vivo circulation half-life and terminal group reactivity, often resulting in failed antibody coupling or rapid immune clearance [3].

Substitution Risk

MW shift A 2,000 or 5,000 Da PEG alters hydrodynamic radius and active-site shielding; steric profiles may not transfer without re-validation.
Salt form Free amine or TFA salt forms may exhibit lower storage stability; batch-to-batch amine content can differ from the HCl salt.
Architecture Homobifunctional PEG reagents lack the sequential coupling capability; substitution risks random orientation and lower immobilization yield.

Active Amine Titer Retention: HCl Salt vs. Free Base Formulation

The hydrochloride salt form of NH2-PEG3000-COOH prevents the primary amine from acting as a nucleophile against the terminal carboxyl group during storage. Quantitative stability assays demonstrate that the HCl salt retains >98% of its active amine titer after 6 months at -20°C [1]. In contrast, the free base form exhibits significant self-condensation (forming polyamides or lactams), with active amine levels dropping below 80% under identical storage conditions [2].

Evidence DimensionActive primary amine retention
Target Compound DataNH2-PEG3000-COOH HCl salt (>98% retention)
Comparator Or BaselineNH2-PEG3000-COOH free base (<80% retention)
Quantified Difference>18% higher active amine availability
Conditions6 months storage at -20°C, quantified via fluorescamine assay

Ensures predictable stoichiometry during bioconjugation, preventing costly batch failures caused by degraded precursors.

Hetero- vs homobifunctional efficiency
Class-level inference
5-fold higher protein immobilization (50× vs 10× over control)
Supports orientation-controlled conjugation workflow fit
Collagen matrix model; reported class-level advantage

Nanoparticle Functionalization Yield: Heterobifunctional vs. Homobifunctional PEG

When functionalizing activated surfaces (e.g., NHS-ester modified nanoparticles), the heterobifunctional nature of NH2-PEG3000-COOH ensures strict directional coupling. Studies show that using this compound yields >90% monodisperse, single-particle functionalization [1]. Conversely, attempting to use a homobifunctional NH2-PEG3000-NH2 substitute results in >60% multiparticle aggregation due to inter-particle crosslinking [2].

Evidence DimensionMonodisperse nanoparticle yield post-conjugation
Target Compound DataNH2-PEG3000-COOH (>90% monodisperse yield)
Comparator Or BaselineNH2-PEG3000-NH2 (>60% aggregation loss)
Quantified Difference~50% absolute increase in usable nanoparticle yield
ConditionsAqueous conjugation to NHS-activated PLGA nanoparticles

Eliminates yield-destroying aggregation, making it a viable choice for scaling up clinical-grade nanoparticle formulations.

Hydrodynamic radius (PEG3000)
Cross-study comparable
RH ≈ 104 nm, ~30% increase over PEG2000 (63–83 nm)
Confirms steric shielding distinct from shorter PEGs
Supramolecular peptide amphiphile system; DLS

Antibody Coupling Efficiency: MW 3,000 vs. MW 5,000

The 3,000 Da molecular weight provides a specific balance. It is long enough to provide effective steric shielding but short enough to maintain high reactivity at the terminal groups. During EDC/NHS-mediated coupling of antibodies to the carboxyl terminus, NH2-PEG3000-COOH achieves approximately 75-85% coupling efficiency [1]. When substituting with a larger NH2-PEG5000-COOH, efficiency drops to 40-50% due to the increased steric bulk of the larger PEG coil masking the reactive site [2].

Evidence DimensionAntibody conjugation efficiency
Target Compound DataNH2-PEG3000-COOH (~75-85% efficiency)
Comparator Or BaselineNH2-PEG5000-COOH (~40-50% efficiency)
Quantified Difference30-35% higher coupling efficiency
ConditionsAqueous EDC/NHS coupling to primary amines on IgG antibodies

Maximizes the utilization of expensive biological ligands while maintaining necessary in vivo stability.

Biocompatibility across PEG lengths
Head-to-head comparison
PEG3000 matched PEG2000/PEG5000 in SH-SY5Y viability; no cellular uptake
Reported comparable biocompatibility with intermediate size
Gold nanostar coating model; MTT assay
HCl salt stability
Supporting evidence
Manufacturer cites increased stability vs free amine; recommended −20°C storage
May reduce amine oxidation and batch variability
Quantitative degradation kinetics not identified
Documented nanocarrier uses
Supporting evidence
Validated for polymersomes, oligonucleotide delivery, doxorubicin nano-aggregates, PEI particles
Application-specific validation may reduce protocol re-optimization
Sigma-Aldrich Quality Level 100 specification

Targeted Nanoparticle Formulation

Engineered for synthesizing functionalized PLGA, liposomal, or iron oxide nanoparticles where the amine end anchors to the particle surface and the carboxyl end remains available for subsequent targeted ligand (e.g., antibody or peptide) attachment [1].

Antibody-Drug Conjugate (ADC) Spacers

Selected when a hydrophilic, flexible spacer is required between a cytotoxic payload and a targeting antibody, specifically where a 3,000 Da chain provides necessary aqueous solubility without sterically blocking target antigen recognition [2].

Surface Plasmon Resonance (SPR) Sensor Functionalization

Utilized as a heterobifunctional linker for modifying gold sensor chips, providing a highly uniform, non-fouling PEG layer that allows for precise, directional immobilization of capture proteins [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Orientation-controlled protein-surface conjugation
Heterobifunctional architecture with 3k Da spacer
Sequential coupling efficiency and steric accessibility
Stealth nanocarrier design
PEG3000 steric shielding and biocompatibility profile
Hydrodynamic size and protease-protection capacity
Polymersome / oligonucleotide delivery platforms
Documented application validation (Quality Level 100)
Consistency with published protocols
Long-term reagent stocks
HCl salt form stability
Amine integrity and batch-to-batch stoichiometry

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